4-(2-Chlorophenoxy)butanoic acid

Description

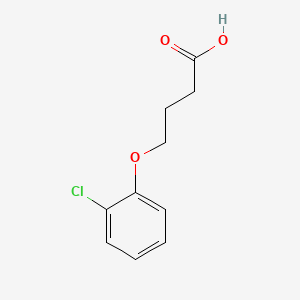

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chlorophenoxy)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c11-8-4-1-2-5-9(8)14-7-3-6-10(12)13/h1-2,4-5H,3,6-7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIPYKNRDUDVDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCC(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198593 | |

| Record name | Butyric acid, 4-(o-chlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5057-52-3 | |

| Record name | 4-(2-Chlorophenoxy)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5057-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyric acid, 4-(o-chlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005057523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyric acid, 4-(o-chlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Plant Physiological and Molecular Mechanisms of Action of Phenoxybutanoic Acids

Auxin Mimicry and Plant Growth Regulation

Synthetic auxins like 4-(2-Chlorophenoxy)butanoic acid are structurally analogous to the primary native auxin, Indole-3-acetic acid (IAA). pressbooks.pub This resemblance enables them to be recognized by the plant's auxin perception machinery, initiating a hormonal response. nih.gov However, unlike natural auxins which are meticulously regulated and rapidly degraded by the plant, synthetic auxins persist for much longer periods. nih.gov This sustained activity leads to an overdose effect, causing uncontrolled and disorganized growth that ultimately proves lethal to susceptible plants. pressbooks.pubnih.gov At low concentrations, these compounds can stimulate cell growth, but at the higher concentrations typical of herbicidal application, they are phytotoxic. unl.edu

The application of phenoxy-class herbicides to sensitive broadleaf plants triggers a cascade of abnormal physiological responses. A hallmark symptom is epinasty, the twisting and curling of stems and petioles, which results from uncontrolled cell elongation on one side of the tissue. This is a direct consequence of the compound acting as an auxin mimic. nih.gov

The sustained auxin signal leads to hyperplastic growth, characterized by rapid and disorganized cell division and elongation, particularly in meristematic tissues. This results in a variety of developmental abnormalities, including:

Stem and Petiole Epinasty: Twisting, bending, and curling of stems and leaf stalks.

Leaf Malformation: Leaves may become cupped, crinkled, or narrowed.

Tissue Proliferation: Formation of calluses or tumor-like growths on stems and roots.

Abnormal Root Development: Inhibition of primary root growth and either inhibition or uncontrolled proliferation of lateral roots. nih.gov

These symptoms are visual manifestations of the profound disruption of the plant's normal developmental blueprint. For instance, studies on the related compound 2,4-Dichlorophenoxyacetic acid (2,4-D) have documented the induction of various cytological abnormalities in root-tip cells, such as chromosome bridges, fragments, and lagging chromosomes, which interfere with normal mitosis. nih.gov

Synthetic auxins like 4-(2-Chlorophenoxy)butanoic acid critically disrupt the plant's delicate hormonal equilibrium. Their presence can interfere with the transport and metabolism of endogenous IAA, leading to an imbalanced hormonal state that the plant cannot correct. nih.gov This disruption extends to interactions with other hormone pathways; for example, an overdose of auxin is known to trigger the synthesis of ethylene, another plant hormone that contributes to senescence and epinastic responses. nih.gov

The herbicidal action is also linked to the disruption of protein synthesis. The auxin signaling cascade, when overstimulated, leads to continuous activation of genes. This sustained demand on the cell's transcriptional and translational machinery can interfere with the normal synthesis of essential proteins required for regulated growth and development. Research on antiauxins has shown that inhibiting protein synthesis can mimic some auxin-like effects by preventing the production of short-lived repressor proteins, highlighting the critical role of controlled protein turnover in this pathway. nih.gov

Molecular and Cellular Interactions Governing Herbicide Action

The herbicidal efficacy of phenoxybutanoic acids is determined by a series of interactions at the cellular and molecular level, beginning with their entry into the plant and movement to target tissues, and culminating in the reprogramming of gene expression.

For a foliar-applied herbicide to be effective, it must be absorbed by the leaves and transported throughout the plant. Phenoxybutanoic acids can be taken up by leaves and roots. ucanr.edu Once inside the plant, these systemic herbicides move through the vascular tissues. pressbooks.pub

Movement occurs via two main pathways:

Symplastic Pathway: Herbicides are transported through the living portion of the plant, primarily the phloem, along with sugars produced during photosynthesis. This allows the compound to move from the leaves (source tissues) to areas of active growth like meristems and developing roots (sink tissues). ucanr.edu

Apoplastic Pathway: Movement occurs through the non-living parts of the plant, mainly the xylem, along with water and nutrients absorbed by the roots. ucanr.edu

The ability to translocate to meristematic regions is crucial for auxinic herbicides, as these are the primary sites of action where uncontrolled growth is induced. pressbooks.pub Studies on the related compound [14C]2,4-D in cotton seedlings demonstrated that the herbicide is effectively translocated both upwards and downwards from the treated leaf, reaching other leaves, the stem, and the roots. frontiersin.org

The mechanisms of auxin mimics are often illuminated by studying compounds that antagonize their effects, known as antiauxins. A classic example is p-Chlorophenoxyisobutyric Acid (PCIB). PCIB is believed to compete with auxin at its receptor sites, thereby inhibiting auxin-induced physiological responses. nih.gov

Research on Arabidopsis has shown that PCIB effectively blocks the auxin response. nih.govnih.gov It inhibits auxin-induced gene expression and physiological processes such as lateral root formation and root gravitropism. nih.govnih.gov By observing how an antagonist like PCIB disrupts the signaling chain, researchers can identify key steps that are activated by agonists like 4-(2-Chlorophenoxy)butanoic acid. The inhibitory action of PCIB suggests that the binding to a specific receptor is the critical initiating event for the herbicidal cascade.

The core of the auxin signaling pathway involves a family of repressor proteins known as Aux/IAA proteins. nih.govnih.gov In the absence of auxin, these proteins bind to Auxin Response Factors (ARFs), which are transcription factors, preventing them from activating auxin-responsive genes. mdpi.com

The process is as follows:

Low Auxin State: Aux/IAA repressors are stable and inhibit ARF activity. Gene expression is off.

High Auxin State: Auxin (or an auxin mimic) acts as a "molecular glue," promoting the formation of a co-receptor complex between the TIR1/AFB F-box protein and an Aux/IAA repressor. nih.govpnas.org

Degradation: This binding targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. pnas.org

Gene Activation: With the repressor removed, the ARF transcription factor is free to activate the expression of early auxin-response genes, leading to cell elongation and other growth responses. nih.gov

Antiauxins like PCIB interfere with this process. Studies have shown that PCIB can stabilize Aux/IAA proteins, preventing their degradation even in the presence of auxin. nih.govnih.gov This stabilization keeps the ARFs repressed and shuts down the auxin response. The ability of PCIB to reduce the accumulation of transcripts from Aux/IAA genes further confirms its role in disrupting the signaling pathway upstream of gene activation. nih.gov This mechanism of stabilization by an antagonist provides a clear model for how an agonist like 4-(2-Chlorophenoxy)butanoic acid achieves the opposite effect: promoting the rapid and sustained degradation of Aux/IAA repressors to cause continuous and lethal gene activation.

In Planta Biotransformation Leading to Bioactivation

The herbicidal activity of certain phenoxybutanoic acids is not inherent to the applied molecule itself but is a result of its metabolic conversion within the plant. This process, known as bioactivation, transforms a relatively benign compound into a potent phytotoxin. A key biochemical pathway responsible for this transformation is β-oxidation, a fundamental process in fatty acid metabolism that also plays a critical role in the activation of these herbicides.

The selective herbicidal properties of phenoxybutanoic acids, such as 4-(2-chlorophenoxy)butanoic acid, are contingent upon their conversion into highly active synthetic auxins within susceptible plant species. This bioactivation is achieved through the β-oxidation pathway, a catabolic process that sequentially shortens the fatty acid side chain of the molecule. The well-documented case of 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) serves as a primary model for understanding this mechanism. nih.gov

In susceptible dicotyledonous plants, 2,4-DB undergoes β-oxidation in the peroxisomes, where two-carbon units are cleaved from the butyric acid side chain. nih.gov This metabolic process converts 2,4-DB into 2,4-dichlorophenoxyacetic acid (2,4-D), a potent synthetic auxin that disrupts normal growth processes, leading to plant death. nih.govnih.gov The selectivity of these herbicides arises from the differential ability of various plant species to carry out this β-oxidation. Many tolerant monocotyledonous plants lack the specific enzymes required for this conversion, or the process occurs at a much slower rate, preventing the accumulation of the toxic auxin analogue.

By analogy, 4-(2-chlorophenoxy)butanoic acid is metabolized in susceptible plants to form 2-chlorophenoxyacetic acid, a compound with recognized herbicidal and plant growth-regulating properties. The process mirrors the conversion of 2,4-DB, involving a series of enzymatic reactions within the peroxisomes.

The β-Oxidation Process:

The β-oxidation of 4-(2-chlorophenoxy)butanoic acid can be conceptualized in the following steps, based on the established pathway for fatty acids and the metabolism of 2,4-DB:

Activation: The process is initiated by the formation of a thioester with coenzyme A (CoA), catalyzed by an acyl-CoA synthetase.

Dehydrogenation: The resulting 4-(2-chlorophenoxy)butanoyl-CoA is then oxidized to form a double bond between the α- and β-carbons.

Hydration: A water molecule is added across the double bond.

Oxidation: The hydroxyl group on the β-carbon is oxidized to a carbonyl group.

Thiolytic Cleavage: Finally, the bond between the α- and β-carbons is cleaved by another CoA molecule, releasing acetyl-CoA and the two-carbon shorter 2-chlorophenoxyacetyl-CoA, which is then hydrolyzed to the active herbicide, 2-chlorophenoxyacetic acid.

The accumulation of 2-chlorophenoxyacetic acid within the plant tissues disrupts hormonal balance, leading to uncontrolled and disorganized growth, which ultimately results in the death of susceptible plants.

Research Findings on the β-Oxidation of Phenoxybutanoic Acids:

Studies on Arabidopsis mutants resistant to 2,4-DB have been instrumental in elucidating the genetic and biochemical basis of this metabolic pathway. nih.gov These studies have identified key enzymes, such as thiolase, which are essential for the β-oxidation process. Mutants lacking a functional thiolase enzyme exhibit resistance to 2,4-DB, confirming the critical role of β-oxidation in its bioactivation. nih.gov These findings provide a strong basis for the understanding of how structurally similar compounds, including 4-(2-chlorophenoxy)butanoic acid, are processed in plants.

Table 1: Key Compounds in the Bioactivation of 4-(2-Chlorophenoxy)butanoic Acid

| Compound Name | Chemical Formula | Role in Bioactivation |

| 4-(2-Chlorophenoxy)butanoic acid | C₁₀H₁₁ClO₃ | Pre-herbicide applied to plants |

| 2-Chlorophenoxyacetic acid | C₈H₇ClO₃ | Active auxin herbicide |

| 4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB) | C₁₀H₁₀Cl₂O₃ | Reference pre-herbicide |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | C₈H₆Cl₂O₃ | Active auxin herbicide derived from 2,4-DB |

| Acetyl-CoA | C₂₃H₃₈N₇O₁₇P₃S | By-product of β-oxidation |

| Coenzyme A (CoA) | C₂₁H₃₆N₇O₁₆P₃S | Co-factor in the activation and cleavage steps |

Table 2: Conceptual Stages of β-Oxidation of 4-(2-Chlorophenoxy)butanoic Acid

| Stage | Description | Key Enzyme Family (by analogy to fatty acid β-oxidation) |

| 1. Activation | Formation of 4-(2-chlorophenoxy)butanoyl-CoA. | Acyl-CoA Synthetase |

| 2. Dehydrogenation | Introduction of a double bond between α and β carbons. | Acyl-CoA Dehydrogenase |

| 3. Hydration | Addition of water across the double bond. | Enoyl-CoA Hydratase |

| 4. Oxidation | Oxidation of the β-hydroxyl group to a carbonyl group. | 3-Hydroxyacyl-CoA Dehydrogenase |

| 5. Thiolysis | Cleavage of the Cα-Cβ bond to release acetyl-CoA. | β-Ketothiolase (Thiolase) |

Environmental Fate, Transport, and Biotransformation of Phenoxybutanoic Acids

Degradation Kinetics and Pathways in Environmental Compartments

The breakdown of phenoxyalkanoic acid herbicides in the environment is a critical factor in determining their potential impact and longevity. This degradation occurs through both biological and abiotic pathways, with kinetics varying based on the specific compound and environmental conditions.

Microbial biodegradation is recognized as the most significant process responsible for the breakdown of phenoxy acid herbicides in the environment. nih.govnih.gov A wide variety of soil and water microorganisms, including bacteria and fungi, can utilize these compounds as a source of carbon and energy. nih.govaloki.hu The rate of degradation is often characterized by an initial lag phase or acclimation period, during which the microbial population adapts to the presence of the chemical. Subsequent applications of the herbicide to the same environment typically result in a shorter lag phase, indicating a rapid response from the adapted microbial community. researchgate.net

The persistence of these herbicides, measured by their half-life, can vary widely. For the related compound 2,4-Dichlorophenoxyacetic acid (2,4-D), the half-life can range from a few days to several months, depending on factors like soil type, temperature, moisture, and pH. nih.govnih.govnih.gov For instance, in one study, the mineralization of 2,4-D reached 45% and 48% in clay and loamy soils, respectively, after just 10 days. nih.gov This highlights the efficiency of microbial communities in attenuating these compounds under favorable conditions. While specific kinetic data for 4-(2-Chlorophenoxy)butanoic acid is limited, the behavior of analogous phenoxy herbicides strongly suggests that microbial action is the primary route of its dissipation in soil and aquatic systems. who.int

While microbial action is paramount, abiotic processes also contribute to the degradation of phenoxybutanoic acids. nih.govwho.int

Photolysis: Photodegradation, or the breakdown of compounds by light, can be a significant pathway, particularly in shallow surface waters exposed to ample sunlight. nih.gov The aromatic ring structure within phenoxy acids enables the absorption of UV radiation, which can initiate reactions leading to the compound's decomposition. nih.gov For example, the direct photolysis of the related herbicide MCPA (4-chloro-2-methylphenoxyacetic acid) is known to produce 4-chloro-2-methylphenol (B52076) as a primary breakdown product. aloki.huresearchgate.net The efficiency of photodegradation is influenced by the presence of other substances in the water, such as dissolved organic matter, which can either enhance the process through indirect mechanisms or hinder it by absorbing light. nih.gov

Hydrolysis: Hydrolysis is a chemical reaction with water that can lead to the breakdown of certain forms of phenoxy acids. This process is particularly important for the ester derivatives of these herbicides, which are often used in commercial formulations. The ester linkage is susceptible to cleavage by hydrolysis, converting the compound to its corresponding acid form. nih.gov The rate of hydrolysis is significantly dependent on the pH and temperature of the water, with faster degradation generally observed in alkaline conditions and at higher temperatures. nih.govepa.gov For the acid form of 4-(2-Chlorophenoxy)butanoic acid itself, hydrolysis of the ether linkage under typical environmental conditions is generally a slow process compared to microbial degradation.

Microbial Ecology and Enzymology of Degradation

The study of microorganisms capable of breaking down phenoxy herbicides has revealed a diverse array of bacteria and fungi, along with the specific enzymes and genetic pathways they employ. Much of this understanding comes from extensive research on the herbicide 2,4-D and its precursor, 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB).

Numerous microorganisms have been isolated from contaminated soils and water that can degrade phenoxy herbicides. The herbicide 2,4-DB is known to be converted by susceptible plants and certain microorganisms into the more active 2,4-D, which is then further degraded. wikipedia.org Therefore, many of the organisms that degrade 2,4-D are also relevant to the environmental fate of 2,4-DB.

Bacterial strains capable of this degradation are found across various genera. nih.govmdpi.com Fungi, such as Phytophthora megasperma, have also been shown to degrade 2,4-DB. acs.org The table below lists some of the prominent microbial genera known to be involved in the degradation of 2,4-D, the active metabolite of 2,4-DB.

| Microbial Genus | Type | Reference |

|---|---|---|

| Cupriavidus (formerly Ralstonia, Alcaligenes) | Bacterium | nih.govnih.govresearchgate.net |

| Pseudomonas | Bacterium | nih.govnih.govnih.gov |

| Achromobacter | Bacterium | nih.govresearchgate.net |

| Burkholderia | Bacterium | researchgate.net |

| Sphingomonas | Bacterium | nih.gov |

| Penicillium | Fungus | nih.govnih.gov |

| Aspergillus | Fungus | nih.gov |

| Phytophthora | Fungus (Oomycete) | acs.org |

The metabolic pathways for the degradation of phenoxyacetic acids, particularly 2,4-D, are well-established, especially in model organisms like Cupriavidus necator JMP134. nih.gov The genes responsible for this degradation are often located on mobile genetic elements like plasmids (e.g., plasmid pJP4), which facilitates their transfer between different bacteria. researchgate.netnih.gov

The degradation pathway is initiated by a key enzymatic step: the cleavage of the ether bond. This is followed by a series of reactions that break down the aromatic ring, ultimately leading to intermediates that can enter central metabolic cycles. nih.gov Fungal degradation can proceed through different enzymatic systems, often involving cytochrome P450 monooxygenases. nih.govmdpi.com

The table below outlines the key enzymes and the genes that encode them in the well-studied tfd pathway for 2,4-D degradation.

| Enzyme | Gene | Function | Reference |

|---|---|---|---|

| α-ketoglutarate-dependent 2,4-D dioxygenase | tfdA | Cleaves the ether linkage of 2,4-D to form 2,4-dichlorophenol (B122985) (2,4-DCP). | nih.govnih.gov |

| 2,4-DCP hydroxylase | tfdB | Hydroxylates 2,4-DCP to form 3,5-dichlorocatechol. | nih.govethz.ch |

| Chlorocatechol 1,2-dioxygenase | tfdC | Catalyzes the ortho-cleavage of the aromatic ring of dichlorocatechol. | nih.gov |

| Chloromuconate cycloisomerase | tfdD | Converts the ring-cleavage product into 2-chlorodienelactone. | nih.gov |

| Chlorodienelactone hydrolase | tfdE | Converts 2-chlorodienelactone to 2-chloromaleylacetate (B1243639). | nih.gov |

| Chloromaleylacetate reductase | tfdF | Reduces 2-chloromaleylacetate to maleylacetate, which enters the Krebs cycle. | nih.gov |

| Cytochrome P450 (CYP) enzymes | Various CYP genes | Involved in fungal degradation pathways, often initiating transformation. | nih.govmdpi.com |

For phenoxybutanoic acids like 4-(2-Chlorophenoxy)butanoic acid, two primary initial degradation steps are proposed, and the dominant pathway can differ between organisms.

β-Oxidation: This pathway involves the stepwise shortening of the butanoic acid side chain. For many phenoxybutyric herbicides like 2,4-DB, β-oxidation is the mechanism of "activation" in target plants. wikipedia.org The four-carbon side chain is shortened by two carbons, converting 4-(2,4-dichlorophenoxy)butanoic acid into the more potent herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). This process is analogous to the fatty acid oxidation that occurs in many organisms. nih.gov It is plausible that some soil microorganisms also utilize this strategy, first transforming 4-(2-Chlorophenoxy)butanoic acid into 2-chlorophenoxyacetic acid, which would then be degraded via the well-known ether-cleavage pathway. Studies on other compounds with butanoic acid side chains have also shown this to be a significant metabolic route in various species. nih.gov

Ether Linkage Cleavage: Alternatively, microorganisms may directly attack the ether bond that links the chlorophenoxy ring to the butyric acid side chain. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com This reaction, catalyzed by enzymes such as the TfdA dioxygenase for 2,4-D, would cleave 4-(2-Chlorophenoxy)butanoic acid into two separate molecules: 2-chlorophenol (B165306) and 4-hydroxybutanoic acid. nih.gov These smaller, simpler molecules would then be funneled into other degradative pathways. This direct cleavage is the canonical first step for phenoxyacetic acids and represents a likely pathway for phenoxybutanoic acids as well, particularly in bacteria possessing the relevant enzymatic machinery. nih.gov

Ultimately, the initial step in the microbial degradation of 4-(2-Chlorophenoxy)butanoic acid is likely dependent on the specific enzymatic capabilities of the microbial species present.

Advanced Analytical Methodologies for the Characterization and Detection of 4 2 Chlorophenoxy Butanoic Acid

Techniques for Sample Preparation and Analyte Extraction from Complex Matrices

The accurate determination of 4-(2-chlorophenoxy)butanoic acid in complex environmental and biological samples necessitates robust sample preparation and analyte extraction techniques. These initial steps are critical for removing interfering substances and concentrating the analyte to a level suitable for instrumental analysis.

Solvent Extraction and Solid Phase Extraction Optimization

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are two of the most common techniques for extracting phenoxy acid herbicides, including 4-(2-chlorophenoxy)butanoic acid, from various matrices. sigmaaldrich.com

Solvent Extraction (LLE): This traditional method involves partitioning the analyte between two immiscible liquid phases. For acidic herbicides like 4-(2-chlorophenoxy)butanoic acid, the pH of the aqueous sample is adjusted to an acidic level (typically pH 2-3) to ensure the analyte is in its neutral, protonated form. This increases its solubility in organic solvents. Common solvents used for the extraction of phenoxy acids include diethyl ether, and mixtures of hexane (B92381) and isopropanol. The efficiency of LLE can be influenced by factors such as the choice of solvent, pH of the sample, and the solvent-to-sample ratio.

Solid-Phase Extraction (SPE): SPE has become an increasingly popular alternative to LLE due to its numerous advantages, including higher analyte recovery, reduced solvent consumption, and the potential for automation. sigmaaldrich.comwebsiteonline.cn For the extraction of 4-(2-chlorophenoxy)butanoic acid, reversed-phase SPE cartridges, such as those packed with C18 (octadecyl) or polymeric sorbents, are frequently employed. websiteonline.cn

The optimization of SPE involves several key steps:

Conditioning: The sorbent is conditioned with an organic solvent (e.g., methanol) followed by water to activate the stationary phase. sigmaaldrich.com

Loading: The pre-acidified sample is passed through the cartridge, where the analyte adsorbs to the sorbent.

Washing: The cartridge is washed with a weak solvent to remove interfering compounds without eluting the analyte of interest.

Elution: A strong organic solvent is used to desorb the analyte from the sorbent.

The choice of sorbent, sample pH, loading and elution flow rates, and the composition and volume of the elution solvent are all critical parameters that must be optimized to achieve high recovery and a clean extract. For instance, in the analysis of acidic herbicides in water, SPE methods using polymeric sorbents have demonstrated high efficiency. nih.gov

A comparison of LLE and SPE for the extraction of acidic herbicides is presented in the table below.

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid sample |

| Advantages | Simple, well-established technique | High recovery, reduced solvent use, automation potential |

| Disadvantages | Large solvent volumes, emulsion formation, labor-intensive | Cartridge cost, potential for sorbent-analyte interactions |

| Typical Solvents | Diethyl ether, hexane/isopropanol | Methanol, acetonitrile (B52724), ethyl acetate |

| Common Sorbents | Not applicable | C18, polymeric sorbents |

Chromatographic and Spectroscopic Approaches for Separation and Identification

Following sample preparation, chromatographic and spectroscopic techniques are employed for the separation, identification, and quantification of 4-(2-chlorophenoxy)butanoic acid.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Separation

Both GC and HPLC are powerful separation techniques widely used for the analysis of phenoxy acid herbicides. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of phenoxyacetic acid herbicides. researchgate.net Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol), is the most common mode of separation. waters.com Gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to achieve better separation of complex mixtures. scribd.com For acidic compounds like 4-(2-chlorophenoxy)butanoic acid, the addition of an acid (e.g., formic acid or acetic acid) to the mobile phase is often necessary to suppress ionization and improve peak shape. nih.gov

Gas Chromatography (GC): GC offers high resolution and sensitivity, but its application to polar and non-volatile compounds like phenoxy acids requires a derivatization step to convert them into more volatile and thermally stable forms. nih.gov This process is discussed in more detail in section 5.2.3. Once derivatized, the analytes are separated on a capillary column, with the choice of stationary phase depending on the specific derivatives being analyzed.

A summary of GC and HPLC techniques for phenoxy acid analysis is provided below.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Derivatization |

| HPLC | C18, C8 (Reversed-Phase) | Acetonitrile/Water, Methanol/Water | Not typically required |

| GC | DB-5, DB-17 (Capillary Columns) | Helium, Nitrogen | Required (e.g., esterification) |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Quantification

Mass spectrometry, particularly when coupled with a chromatographic separation technique (GC-MS or LC-MS), is the gold standard for the definitive identification and quantification of organic compounds. waters.comdiva-portal.org

Mass Spectrometry (MS): In MS, molecules are ionized and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound, which can be used for structural elucidation. For 4-(2-chlorophenoxy)butanoic acid, with a molecular formula of C₁₀H₁₁ClO₃, the expected molecular ion peak [M]⁺ would be at an m/z corresponding to its molecular weight. sigmaaldrich.comdocbrown.info

Tandem Mass Spectrometry (MS/MS): MS/MS, also known as tandem MS, adds another layer of specificity and sensitivity to the analysis. diva-portal.org In this technique, a specific precursor ion (e.g., the molecular ion of 4-(2-chlorophenoxy)butanoic acid) is selected in the first mass analyzer, fragmented through collision with an inert gas, and the resulting product ions are detected in a second mass analyzer. This process, known as multiple reaction monitoring (MRM), is highly selective and significantly reduces background noise, leading to lower detection limits. diva-portal.org For example, a method for the determination of acidic herbicides in water using LC-MS/MS has been developed that can achieve detection limits in the low ng/L range. nih.gov

The table below summarizes the key mass spectrometric data for 4-(2-chlorophenoxy)butanoic acid.

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁ClO₃ sigmaaldrich.com |

| Molecular Weight | 214.65 g/mol sigmaaldrich.com |

| Precursor Ion (LC-MS/MS, negative ion mode) | [M-H]⁻ |

| Key Fragment Ions | Dependent on collision energy |

Innovations in Miniaturized Analytical Systems for Phenoxy Acid Analysis

There is a growing trend towards the miniaturization of analytical systems, driven by the demand for faster, more portable, and cost-effective analysis. scispace.comunizg.hr These miniaturized systems, often referred to as "lab-on-a-chip" or micro-total analysis systems (µTAS), integrate multiple analytical steps, such as sample preparation, separation, and detection, onto a single small device. unizg.hrspectroscopyonline.com

For the analysis of phenoxy acids, miniaturized systems offer several potential advantages:

Reduced sample and reagent consumption: The small scale of these devices minimizes the amount of sample and expensive reagents required. spectroscopyonline.com

Faster analysis times: The short diffusion distances and high surface-area-to-volume ratios in microfluidic channels can lead to faster separations and reactions. unizg.hr

Portability: Miniaturized systems are well-suited for on-site and in-field analysis, enabling real-time monitoring of environmental contaminants. omicsonline.org

Innovations in this area include the development of miniaturized solid-phase extraction (µ-SPE) techniques, such as stir-bar sorptive extraction (SBSE) and thin-film microextraction (TFME), which offer high enrichment factors for trace analytes. csic.es The coupling of these miniaturized extraction techniques with portable analytical instruments, such as handheld mass spectrometers, holds great promise for the future of environmental monitoring. spectroscopyonline.com

While still an emerging field, the development of miniaturized analytical systems for phenoxy acid analysis is an active area of research with the potential to revolutionize how we monitor these important environmental contaminants. scispace.comcsic.es

Theoretical and Computational Investigations of 4 2 Chlorophenoxy Butanoic Acid and Its Analogs

Quantum Chemical Calculations for Molecular Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry. They provide detailed insights into the electronic structure of molecules, which governs their geometry, stability, and reactivity. nih.govlongdom.org

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. longdom.orglongdom.org It has become a primary tool in computational pharmaceutics and environmental chemistry for its accuracy in predicting molecular properties at a manageable computational cost. mdpi.comnih.gov DFT calculations focus on the electron density, a more manageable property than the complex multi-electron wavefunction, to determine the ground-state energy and other molecular attributes. longdom.orglongdom.org

For chlorophenoxy acid systems, DFT is employed to calculate a range of molecular-level descriptors that are crucial for predicting reactivity and stability. mdpi.com These calculations can elucidate the preferred three-dimensional structure (conformation), the distribution of electrical charges within the molecule, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

Theoretical studies on analogous phenolic compounds, such as marine meroterpenoids, demonstrate how DFT can be used to evaluate antioxidant activity by calculating properties like Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA). nih.gov Lower BDE values, for instance, suggest that a hydrogen atom can be more easily donated to neutralize a free radical, indicating higher antioxidant potential. nih.gov These same principles are applicable to chlorophenoxy acids to predict their behavior in various chemical and biological environments.

Table 1: Key Molecular Descriptors Calculated by DFT and Their Significance

| Descriptor | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the ability to donate an electron; higher values indicate a better electron donor. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the ability to accept an electron; lower values indicate a better electron acceptor. |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| Ionization Potential | IP | The energy required to remove an electron; related to EHOMO. |

| Electron Affinity | EA | The energy released when an electron is added; related to ELUMO. |

| Electronegativity | χ | The ability of a molecule to attract electrons in a chemical bond. |

| Chemical Hardness | η | Measures the resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Bond Dissociation Enthalpy | BDE | The energy required to break a specific bond homolytically; indicates the lability of hydrogen atoms. nih.gov |

Molecular Modeling of Interactions with Biological and Environmental Targets

Molecular modeling encompasses a suite of computational techniques used to simulate and predict how a molecule like 4-(2-chlorophenoxy)butanoic acid will interact with its surroundings. This includes its binding to biological receptors, such as enzymes, and its adsorption onto environmental surfaces like soil components.

The environmental fate of chlorophenoxy acids is significantly influenced by their adsorption to soil particles, which affects their mobility and bioavailability. Computational modeling can predict the mechanisms of these adsorption processes. For instance, studies on the adsorption of the related compound 2,4-dichlorophenoxyacetic acid (2,4-D) onto clay minerals provide valuable insights. researchgate.net

Bentonite (B74815) clay, a common soil component, can be organically modified to enhance its ability to adsorb organic compounds like chlorophenoxy acids. Research has shown that modifying bentonite with surfactants such as hexadecyltrimethylammonium (HDTMA) can increase the adsorption of 2,4-D by a factor of 4.5 compared to unmodified clay. researchgate.net This is because the organic modification creates a nonpolar phase into which the herbicide can partition from the aqueous solution.

Thermodynamic parameters derived from such studies indicate that the adsorption process is often enthalpically driven. researchgate.net Theoretical models, such as the double layer adsorption model, can be used to analyze interaction energies and estimate the saturation adsorption capacities. For example, the adsorption of chlorophenols on activated carbon has been shown to be governed by physical forces like van der Waals interactions and hydrogen bonding. researchgate.net These computational approaches demonstrate that the adsorption can be a multi-molecular process, where molecules may form aggregates in solution before adsorbing to the surface. researchgate.net

Table 2: Adsorption Characteristics of a Chlorophenoxy Acid Analog (2,4-D) on Different Adsorbents

| Adsorbent | Modification | Key Finding | Reference |

| Bentonite Clay | Unmodified | Serves as a baseline for adsorption capacity. | researchgate.net |

| Bentonite Clay | Modified with HDTMA | Adsorbed 4.5 times more 2,4-D than unmodified clay. | researchgate.net |

| Activated Carbon | Not Applicable | Adsorption is endothermic, driven by physical forces. | researchgate.net |

| Polymeric Adsorbents (e.g., XAD-4) | Not Applicable | Rapid initial adsorption followed by a slow approach to equilibrium. | researchgate.net |

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a larger biological receptor like a protein. This method is crucial for understanding the mechanism of action of herbicides and for designing new, more effective analogs. nih.gov

Docking studies on 2,4-dichlorophenoxyacetic acid, an analog of 4-(2-chlorophenoxy)butanoic acid, have revealed how it interacts with the active site of enzymes like cyclooxygenase-2 (COX-2). mdpi.com These studies show that the acid molecule is fixed in the enzyme's active site through the formation of multiple intermolecular hydrogen bonds with specific amino acid residues, such as Arginine (Arg) 120 and Tyrosine (Tyr) 155. mdpi.com

The strength of this interaction is quantified by the binding energy (or docking score), typically expressed in kcal/mol. A lower (more negative) binding energy indicates a more stable and favorable interaction between the ligand and the receptor. biointerfaceresearch.com By comparing the binding energies of different compounds, researchers can predict their relative potencies. For example, in one study, derivatives of 2,4-dichlorophenoxyacetic acid were shown to bind more effectively to COX-2, as indicated by their lower binding energies. mdpi.com

Table 3: Example of Molecular Docking Results for 2,4-Dichlorophenoxyacetic Acid with COX-2

| Parameter | Finding | Significance | Reference |

| Binding Energy (ΔG) | Negative value (e.g., < -7 kcal/mol) | Indicates a spontaneous and stable binding interaction. | mdpi.com |

| Interacting Residues | Arg 120, Tyr 155 | Identifies the specific amino acids in the receptor's active site that are key for binding. | mdpi.com |

| Interaction Types | Hydrogen Bonds | Reveals the nature of the chemical forces holding the ligand in the active site. | mdpi.com |

| Bond Distances | ~3.0 - 3.2 Å | Provides geometric details of the binding pose. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method, often used in conjunction with molecular docking, is a powerful strategy for drug and herbicide discovery. nih.gov

The QSAR process involves calculating a set of molecular descriptors (features that quantify the physicochemical properties of the molecules, often derived from DFT) for a series of analogs of a parent compound like 4-(2-chlorophenoxy)butanoic acid. nih.gov These descriptors are then used to build a statistical model, using machine learning or regression methods, that correlates them with experimentally measured activity (e.g., herbicidal potency or enzyme inhibition). A successful QSAR model can predict the activity of new, unsynthesized derivatives. nih.govnih.gov

Molecular docking complements QSAR by providing a 3D structural basis for the relationships identified in the model. nih.gov For example, if a QSAR model indicates that a particular descriptor (like the presence of a hydrogen bond donor) is important for activity, docking simulations can be used to visualize how this feature interacts with the target receptor. nih.gov Studies on various compound series, such as quinoline (B57606) derivatives, have shown that the compounds with the highest predicted activity in the QSAR model also exhibit the most favorable binding energies and interactions in docking simulations. nih.gov This combined approach provides a robust framework for optimizing lead compounds and designing new derivatives with enhanced potency.

Q & A

Q. What are the recommended laboratory handling protocols for 4-(2-Chlorophenoxy)butanoic acid to mitigate health risks?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Face shields are recommended during large-scale synthesis .

- Ventilation: Conduct reactions in fume hoods to prevent inhalation of aerosols or vapors. Local exhaust ventilation is critical during powder handling .

- Storage: Store in airtight containers at 2–8°C to prevent degradation. Label containers with GHS hazard codes (e.g., H302, H315) for acute toxicity and skin irritation .

- Spill Management: Use inert absorbents (e.g., vermiculite) for solid spills. Avoid water to prevent dispersion. Decontaminate surfaces with ethanol followed by soap .

Q. How can researchers synthesize 4-(2-Chlorophenoxy)butanoic acid with high purity?

Methodological Answer:

- Step 1: React 2-chlorophenol with ethyl 4-bromobutanoate under basic conditions (e.g., K₂CO₃) in anhydrous DMF at 80°C for 12 hours .

- Step 2: Hydrolyze the ester intermediate using NaOH (2M) in ethanol/water (1:1) at reflux for 4 hours.

- Purification: Recrystallize the crude product from a hexane/ethyl acetate mixture (3:1). Confirm purity via HPLC (C18 column, 0.1% H₃PO₄ mobile phase) with >98% purity threshold .

Q. What spectroscopic techniques are optimal for characterizing 4-(2-Chlorophenoxy)butanoic acid?

Methodological Answer:

- NMR: Use ¹H-NMR (CDCl₃) to identify key signals: δ 7.3–6.8 (aromatic protons), δ 4.1 (OCH₂), δ 2.5 (CH₂COOH). Compare with reference spectra from PubChem or EPA DSSTox .

- FT-IR: Confirm functional groups: broad O-H stretch (2500–3000 cm⁻¹ for COOH), C=O (1700 cm⁻¹), and C-Cl (750 cm⁻¹) .

- Mass Spectrometry: ESI-MS in negative mode to observe [M-H]⁻ peak at m/z 228.02 (calculated for C₁₀H₁₀ClO₃⁻) .

Advanced Research Questions

Q. How can structural modifications of 4-(2-Chlorophenoxy)butanoic acid enhance its bioactivity?

Methodological Answer:

- Derivatization Strategies:

- Amide Formation: React with primary amines (e.g., benzylamine) using EDC/HOBt coupling to improve cell permeability .

- Halogen Substitution: Replace the 2-Cl group with fluorine via nucleophilic aromatic substitution (e.g., KF/18-crown-6) to alter electronic properties and metabolic stability .

- SAR Studies: Test derivatives in enzyme inhibition assays (e.g., COX-2) and correlate substituent effects with IC₅₀ values. Use molecular docking (AutoDock Vina) to predict binding interactions .

Q. What analytical approaches resolve contradictions in reported solubility data for 4-(2-Chlorophenoxy)butanoic acid?

Methodological Answer:

- Controlled Experiments: Measure solubility in buffered solutions (pH 2–9) using UV-Vis spectroscopy (λ = 260 nm). Account for temperature (25°C vs. 37°C) and ionic strength .

- Cross-Validation: Compare results with computational predictions (e.g., ALOGPS or COSMO-RS). Discrepancies may arise from polymorphic forms; confirm crystallinity via XRD .

Q. How can researchers optimize HPLC methods for quantifying trace impurities in 4-(2-Chlorophenoxy)butanoic acid?

Methodological Answer:

- Column Selection: Use a Zorbax SB-C18 column (4.6 × 150 mm, 5 µm) for baseline separation of acidic byproducts.

- Mobile Phase: Gradient elution with 0.1% TFA in water (A) and acetonitrile (B): 10–90% B over 20 minutes.

- Detection: UV at 220 nm for carboxylate and chlorophenol impurities. Validate method per ICH Q2(R1) guidelines, including LOD (0.01%) and LOQ (0.03%) .

Q. What computational tools are effective for predicting the environmental fate of 4-(2-Chlorophenoxy)butanoic acid?

Methodological Answer:

- EPI Suite: Estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and toxicity (ECOSAR) using the compound’s SMILES string .

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict hydrolysis pathways (e.g., acid-catalyzed ester cleavage) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity data for 4-(2-Chlorophenoxy)butanoic acid?

Methodological Answer:

- Standardize Assays: Use identical cell lines (e.g., HepG2), exposure times (24–48 h), and controls (DMSO vehicle). Normalize data to cell viability (MTT assay) .

- Meta-Analysis: Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical models (ANOVA with post-hoc tests) to identify outliers .

Q. What strategies validate the stability of 4-(2-Chlorophenoxy)butanoic acid under varying storage conditions?

Methodological Answer:

- Forced Degradation: Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B). Monitor degradation via TLC and HPLC .

- Kinetic Studies: Calculate shelf life using Arrhenius equations (accelerated stability data at 25°C, 30°C, 40°C) .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 228.64 g/mol | |

| LogP (Predicted) | 2.8 (ALOGPS) | |

| Aqueous Solubility (25°C) | 1.2 mg/mL (pH 7.0) | |

| Melting Point | 112–114°C | |

| pKa | 3.9 (COOH) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.